molecular formula C12H16N2O4 B6230710 3-{[(tert-butoxy)carbonyl](methyl)amino}pyridine-4-carboxylic acid CAS No. 2385279-31-0

3-{[(tert-butoxy)carbonyl](methyl)amino}pyridine-4-carboxylic acid

Cat. No.: B6230710
CAS No.: 2385279-31-0
M. Wt: 252.3
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Description

3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a tert-butoxycarbonyl (Boc) protected methylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Deprotected Amines: Removal of the Boc group yields the free amine.

Scientific Research Applications

3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Used in studies involving enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic steps, which can be removed to reveal the active amine group that interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(tert-butoxy)carbonylamino}pyridine-4-carboxylic acid is unique due to its combination of a pyridine ring with a Boc-protected amino group and a carboxylic acid group, making it versatile for various synthetic and research applications.

Properties

CAS No.

2385279-31-0

Molecular Formula

C12H16N2O4

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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